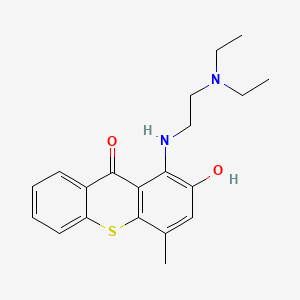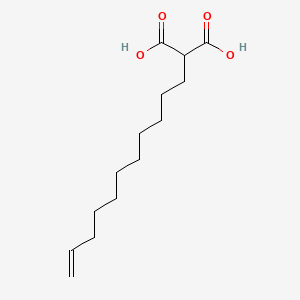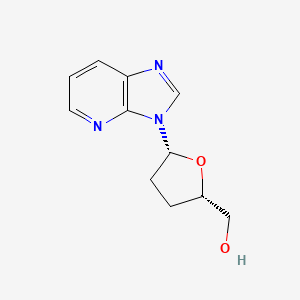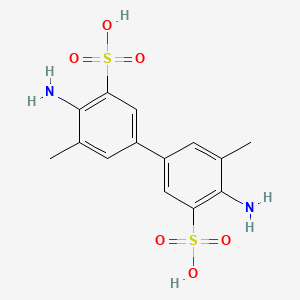
Diethanolamine palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine with palmitic acid. Diethanolamine is a secondary amine and a diol, while palmitic acid is a saturated fatty acid. The resulting compound, this compound, is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate can be synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The optimal reaction temperature is around 110°C, and the reaction is usually carried out for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced using a two-step method. The first step involves the reaction of fatty acid methyl ester with diethanolamine to form the amide. This is followed by a molecular distillation process to purify the product . The use of catalysts, such as sodium methoxide, can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the formulation of biological buffers and cell culture media.
Medicine: this compound is used in the development of pharmaceutical formulations and drug delivery systems.
Industry: It is a key ingredient in the production of cosmetics, detergents, and personal care products.
Wirkmechanismus
The mechanism of action of diethanolamine palmitate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine laurate: Formed by the reaction of diethanolamine with lauric acid.
Diethanolamine stearate: Formed by the reaction of diethanolamine with stearic acid.
Triethanolamine palmitate: Formed by the reaction of triethanolamine with palmitic acid.
Uniqueness
Diethanolamine palmitate is unique due to its specific combination of diethanolamine and palmitic acid, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
64715-97-5 |
|---|---|
Molekularformel |
C20H43NO4 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
InChI-Schlüssel |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)











![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
